molecular formula C16H19ClN2O2 B1358499 2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride CAS No. 1135263-02-3

2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride

Cat. No.: B1358499
CAS No.: 1135263-02-3
M. Wt: 306.79 g/mol
InChI Key: UYDXYMABZHROLZ-UHFFFAOYSA-N
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Description

2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride is a chemical compound with the molecular formula C16H19ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its benzylamino and methoxy-phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride typically involves the reaction of benzylamine with 3-methoxybenzoyl chloride, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions, such as maintaining a specific temperature and pH, to ensure the desired product is obtained. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield benzylamino-N-(3-methoxy-phenyl)-acetic acid, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylamino-N-(3-methoxy-phenyl)-acetamide
  • N-(3-methoxy-phenyl)-acetamide
  • Benzylamino-acetamide

Uniqueness

2-Benzylamino-N-(3-methoxy-phenyl)-acetamide hydrochloride is unique due to its specific combination of benzylamino and methoxy-phenyl groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications .

Properties

IUPAC Name

2-(benzylamino)-N-(3-methoxyphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2.ClH/c1-20-15-9-5-8-14(10-15)18-16(19)12-17-11-13-6-3-2-4-7-13;/h2-10,17H,11-12H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDXYMABZHROLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203964
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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